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Compound of Interest

Compound Name:
1-(Oxan-4-yl)-1H-pyrazole-5-

sulfonyl chloride

CAS No.: 1780977-87-8

Cat. No.: B2806980 Get Quote

Executive Summary
1-Substituted pyrazole-5-sulfonyl chlorides are critical electrophilic intermediates used primarily

in the synthesis of sulfonylurea herbicides (e.g., Metazosulfuron, Pyrazosulfuron-ethyl) and

emerging anti-inflammatory pharmacophores.[1][2] Unlike their C3- or C4-sulfonyl counterparts,

the C5-sulfonyl regioisomer offers a unique steric and electronic profile due to its proximity to

the N1-substituent.[2] This guide analyzes the regioselective synthesis of these scaffolds, their

hydrolytic stability, and their application in generating bioactive sulfonamides.

Structural and Electronic Characteristics
The physicochemical behavior of pyrazole-5-sulfonyl chlorides is dominated by the interaction

between the sulfonyl group at C5 and the substituent at N1.[2]

Regiochemical Distinction
The pyrazole ring can be substituted at the C3, C4, or C5 positions. In 1-substituted pyrazoles,

the positions are fixed (non-tautomeric).[2]

C5 Position (Proximal): Adjacent to the N1-substituent (R).[1][2] This creates significant steric

pressure if R is bulky (e.g., t-butyl or aryl).[2]
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C3 Position (Distal): Further from N1, sterically accessible.

C4 Position: Electronic "top" of the ring, typically the site of Electrophilic Aromatic

Substitution (SEAr).

Electronic Effects
The N1 nitrogen is pyrrole-like (donating into the ring), while the N2 nitrogen is pyridine-like

(accepting).[2]

Dipole Moment: The C5-sulfonyl group aligns with the ring dipole, enhancing the

electrophilicity of the sulfur atom compared to phenyl sulfonyl chlorides.

N1-Substituent Influence:

Electron-Donating Groups (EDG, e.g., Methyl): Stabilize the ring but may reduce the

electrophilicity of the sulfonyl chloride slightly.

Electron-Withdrawing Groups (EWG, e.g., Phenyl, CF3): Increase the reactivity of the

sulfonyl chloride toward nucleophiles but decrease hydrolytic stability.

Synthetic Pathways[1][2]
Achieving the C5-sulfonyl regioisomer requires overcoming the natural tendency of pyrazoles

to undergo electrophilic substitution at C4. Two primary strategies are employed: Directed

Lithiation (Kinetic Control) and the Sandmeyer Reaction (from 5-aminopyrazoles).[1][2]

Method A: Regioselective Lithiation (The "Gold
Standard")
This method exploits the kinetic acidity of the C5 proton in 1-substituted pyrazoles.[2] The N2

nitrogen coordinates with the lithium base, directing deprotonation specifically to C5.

Reagents:

-Butyllithium (

-BuLi) or LDA.[1][2]
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Conditions: Anhydrous THF, -78°C.

Mechanism:

Lithiation:

-BuLi removes the C5 proton to form 1-alkyl-5-lithiopyrazole.[1][2]

Sulfination: Quenching with sulfur dioxide (

) yields the lithium pyrazole-5-sulfinate.[1][2]

Oxidative Chlorination: Treatment with

-chlorosuccinimide (NCS) or sulfuryl chloride (

) converts the sulfinate to the sulfonyl chloride.[2]

Method B: Sandmeyer-Type Reaction
Used when the starting material is a 5-aminopyrazole (often accessible via cyclization of

-ketonitriles with hydrazines).[1][2]

Reagents:

,

,

,

(catalyst).

Mechanism: Diazotization of the amine followed by radical decomposition in the presence of

.

Visualization of Synthetic Logic
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1-Substituted Pyrazole Step 1: Lithiation
(n-BuLi, -78°C, THF)

Kinetic Control

5-Amino-1-Substituted Pyrazole Step 1: Diazotization
(NaNO2, HCl)

Intermediate:
Lithium Pyrazole-5-sulfinate

Quench w/ SO2 Step 2: Oxidative Chlorination
(NCS or SO2Cl2)

Intermediate:
Diazonium Salt

Step 2: Meerwein Reaction
(SO2, CuCl2, AcOH)

1-Substituted
Pyrazole-5-Sulfonyl Chloride

Click to download full resolution via product page

Figure 1: Comparison of Lithiation (top) and Sandmeyer (bottom) routes for synthesizing

pyrazole-5-sulfonyl chlorides.[1][2]

Chemical Reactivity Profile
Nucleophilic Substitution (Sulfonamide Formation)
The primary utility of these chlorides is the formation of sulfonamides.

Reaction:

Kinetics: Reactivity at C5 is generally lower than at C3 or C4 due to the steric hindrance from

the N1-substituent.[1]

Optimization: Requires a non-nucleophilic base (e.g., pyridine, triethylamine) and often

catalytic DMAP if the N1 group is bulky (e.g., t-butyl).

Hydrolytic Instability
Pyrazole-5-sulfonyl chlorides are moisture-sensitive.[1][2]

Decomposition: Hydrolysis yields the sulfonic acid (

), which is a dead-end byproduct in synthesis.[1][2]

Handling: Must be stored under inert atmosphere (Argon/Nitrogen) at <4°C.

Data Comparison: Synthetic Methods

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b2806980?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-5-sulfonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Metazosulfuron
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-5-sulfonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-5-sulfonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Metazosulfuron
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-1H-pyrazole-5-sulfonyl-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Metazosulfuron
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2806980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Method A: Lithiation Method B: Sandmeyer

Regioselectivity
High (Directs to C5

exclusively)

High (Dependent on amine

purity)

Substrate Scope 1-Alkyl, 1-Aryl pyrazoles
Limited to available 5-amino

precursors

Conditions Cryogenic (-78°C), Anhydrous
Aqueous/Acidic, 0°C to Room

Temp

Functional Group Tolerance Low (Sensitive to electrophiles)
Moderate (Acids/Esters

tolerated)

Yield (Typical) 60 - 85% 40 - 70%

Medicinal & Agrochemical Applications[3][4][5][6][7]
[8]
While phenyl-sulfonamides (like Celecoxib) are famous, the 1-substituted pyrazole-5-sulfonyl

moiety is a "privileged scaffold" in modern agrochemistry, specifically for Sulfonylurea

Herbicides.[1][2]

Case Study: Metazosulfuron & Pyrazosulfuron-ethyl
These herbicides utilize the pyrazole-5-sulfonyl group to inhibit acetolactate synthase (ALS) in

weeds.[1][2]

Structure: The sulfonyl group is attached to C5 of a 1-methylpyrazole core.[1][2]

Role: The sulfonyl urea bridge acts as a bioisostere for the phosphate transition state of the

enzyme.

Why C5? The C5 geometry positions the urea bridge optimally for binding, while the N1-

methyl group fits into a specific hydrophobic pocket of the ALS enzyme.

Emerging Drug Discovery
In medicinal chemistry, this scaffold is being explored for:
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-HSD1 Inhibitors: Metabolic disease targets where the pyrazole ring replaces a thiazole or
phenyl ring to adjust lipophilicity (LogP).[1][2]

Antitumor Agents: 1-aryl-pyrazole-5-sulfonamides have shown cytotoxicity against specific

leukemia cell lines by disrupting tubulin polymerization.[2]

Experimental Protocol: Synthesis of 1-
Methylpyrazole-5-Sulfonyl Chloride
Objective: Synthesize 1-methylpyrazole-5-sulfonyl chloride via the Lithiation-Sulfination route.

Safety Warning:

-BuLi is pyrophoric.[2]

is toxic.[1] Perform all steps in a fume hood.

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and rubber septum.

Solvent: Add anhydrous THF (50 mL) and 1-methylpyrazole (10.0 mmol). Cool the solution to

-78°C (dry ice/acetone bath).

Lithiation: Dropwise add

-BuLi (1.6 M in hexanes, 11.0 mmol) over 20 minutes. Maintain internal temperature below
-70°C.

Observation: The solution may turn yellow/orange, indicating the formation of the 5-lithio

species.

Time: Stir at -78°C for 1 hour.

Sulfination: Introduce dry

gas (via cannula from a lecture bottle) into the headspace or bubble gently into the solution
for 15 minutes.
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Observation: A thick white precipitate (lithium sulfinate salt) typically forms.[2]

Warm-up: Allow the mixture to warm to room temperature over 2 hours. Remove excess

with a nitrogen stream.

Chlorination: Cool the mixture to 0°C. Add

-chlorosuccinimide (NCS) (11.0 mmol) in one portion (or dropwise as a THF solution).

Time: Stir for 2 hours at room temperature.

Work-up: Quench with ice water (50 mL). Extract immediately with Ethyl Acetate (

mL).[2] Wash combined organics with brine, dry over

, and concentrate in vacuo.

Purification: The crude sulfonyl chloride is often pure enough for immediate use.[1] If

necessary, purify via rapid flash chromatography (Hexanes/EtOAc) or recrystallization from

cold hexane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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